3-(2-Hydroxyethyl)oxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGLMIFHQKKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269388 | |
| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78344-32-8 | |
| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78344-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of 3 2 Hydroxyethyl Oxolan 2 One in Chemical Sciences
Structural Context within γ-Butyrolactone Chemistry
3-(2-Hydroxyethyl)oxolan-2-one, with the chemical formula C₆H₁₀O₃, belongs to the family of γ-butyrolactone (GBL) derivatives. biosynth.com The core of its structure is the oxolane-2-one, a five-membered ring containing an ester group, which is characteristic of GBLs. researchgate.net This lactone ring is substituted at the third position with a 2-hydroxyethyl group (-CH₂CH₂OH). sigmaaldrich.com The presence of both a cyclic ester (lactone) and a primary hydroxyl group within the same molecule imparts a distinct reactivity profile.
The GBL scaffold itself is a prevalent motif in numerous natural products and biologically active compounds, which has spurred significant interest in the synthesis and modification of its derivatives. nih.gov The chemistry of GBLs is rich and varied, with the lactone ring being susceptible to nucleophilic attack and ring-opening reactions, while the substituents on the ring can undergo a wide range of chemical transformations. In the case of this compound, the hydroxyl group can be a site for oxidation, reduction, or substitution reactions. This dual functionality allows for the creation of a diverse array of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 78344-32-8 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3-(2-hydroxyethyl)dihydrofuran-2(3H)-one |
| Physical Form | Liquid |
| InChI Key | VETGLMIFHQKKJK-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. biosynth.comsigmaaldrich.coma2bchem.com
Research Significance and Emerging Applications
The research significance of this compound stems primarily from its role as a versatile chemical intermediate. Its bifunctional nature allows it to serve as a building block in the synthesis of more complex molecules with potential applications in various fields.
One of the key areas of its application is in the preparation of other important chemical compounds. For instance, it is used in the synthesis of caprolactones, which are precursors to biodegradable polyesters. biosynth.com The ability to undergo reactions like oxidation to form carboxylic acids or ketones, and reduction to yield alcohols, further expands its synthetic utility.
Derivatives of γ-butyrolactone, in general, have been explored for a wide range of biological activities, including antifungal and antidiabetic properties. researchgate.netacs.org While specific biological activity data for this compound is not extensively detailed in the public domain, its structural similarity to other bioactive GBLs suggests potential for further investigation. For example, various α-methylene-γ-butyrolactone derivatives have shown promise as fungicidal agents in agriculture. nih.govacs.org Research into the pharmacological profiles of different GBL derivatives has also indicated potential for antinociceptive (pain-relieving) activity. jpccr.eu
The compound is also utilized as a building block in the development of pharmaceutical intermediates. Its structure can be modified to create novel compounds for drug discovery programs. Furthermore, it has found use as a stabilizer in plastics and as a solvent or catalyst in reactions like hydrogenation and esterification. biosynth.com
Historical Context and Prior Research Trajectory
The synthesis of γ-butyrolactone derivatives has been a subject of chemical research for a considerable time due to their prevalence in nature and their utility as synthetic intermediates. nih.gov The synthesis of this compound itself typically involves the reaction of ethylene (B1197577) oxide with γ-butyrolactone. This reaction is often catalyzed by either acids or bases to facilitate the formation of the desired product.
Early research into GBL derivatives was often driven by the desire to synthesize natural products or to create analogs with interesting biological properties. The development of methods for the stereoselective synthesis of chiral GBLs, such as (S)-3-Hydroxy-gamma-butyrolactone, highlights the importance of controlling the three-dimensional structure of these molecules for specific applications, particularly in pharmaceuticals.
Synthetic Strategies and Chemical Pathways of 3 2 Hydroxyethyl Oxolan 2 One
Chemical Synthesis Approaches
The construction of the 3-substituted γ-butyrolactone core can be approached through various synthetic methodologies, ranging from classical reactions to modern catalytic systems. While specific literature detailing the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one is limited, established methods for creating its isomers and other substituted GBLs provide a strong foundation for potential synthetic routes.
The selection of appropriate starting materials is crucial for the efficient synthesis of the target molecule. Based on established syntheses of structurally related γ-butyrolactones, several classes of precursors can be considered.
For the synthesis of the isomeric compound, 2-(2-hydroxyethyl)-γ-butyrolactone, a documented approach utilizes the reaction between methyl acetoacetate (B1235776) and ethylene (B1197577) oxide. researchgate.net This highlights the use of a β-keto ester and an epoxide as viable starting materials for constructing the hydroxyethyl-substituted lactone framework.
Other common precursors for the γ-butyrolactone scaffold include:
Malic Acid: Chiral HGBs (3-hydroxy-gamma-butyrolactones) have been successfully synthesized from petrochemicals and biomass, with malic acid being a key starting material from the latter. nih.govgoogle.com
Allylic Alcohols: These compounds can serve as precursors in modern synthetic methods that involve the direct incorporation of a carboxyl group. acs.org
4-Chloro-3-hydroxy-butyronitrile: This is another key intermediate used in the synthesis of 3-hydroxy-γ-butyrolactone, demonstrating the utility of functionalized nitriles. google.com
| Precursor Class | Specific Example | Resulting Lactone Type | Reference |
|---|---|---|---|
| β-Keto Ester + Epoxide | Methyl Acetoacetate + Ethylene Oxide | 2-(2-hydroxyethyl)-γ-butyrolactone (isomer) | researchgate.net |
| Biomass-derived Acids | L-Malic Acid | (S)-3-hydroxy-γ-butyrolactone | nih.govgoogle.com |
| Functionalized Nitriles | 4-Chloro-3-hydroxy-butyronitrile | 3-hydroxy-γ-butyrolactone | google.com |
| Unsaturated Alcohols | Allylic Alcohols | General γ-Butyrolactones | acs.org |
The reaction conditions and choice of catalyst are pivotal in directing the outcome of the synthesis. For the synthesis of the related 2-(2-hydroxyethyl)-γ-butyrolactone, the reaction of methyl acetoacetate and ethylene oxide is conducted in methanol (B129727) with sodium chloride, heated in an autoclave at 80°C for 12 hours under autogenous pressure. researchgate.net
General catalytic methodologies applicable to γ-butyrolactone synthesis include:
Acid or Base Catalysis: The cyclization step to form the lactone ring is often facilitated by either acids or bases. For instance, the hydrolysis of 4-chloro-3-hydroxy-butyronitrile is performed in an acidic aqueous solution, followed by neutralization with a base (e.g., NaOH, KOH) to induce lactonization. google.com The temperature during neutralization is preferably kept low (5°C to 10°C) to ensure product quality. google.com
Palladium Catalysis: Palladium-catalyzed reactions, such as the heteroannulation of 1,3-dienes with α-iodo or α-bromo acrylic acids, are employed to create α-alkylidene-γ-butyrolactones. science.gov
| Parameter | Condition |
|---|---|
| Reactants | Methyl acetoacetate, Ethylene oxide |
| Solvent | Methanol |
| Catalyst/Additive | NaCl |
| Temperature | 80°C |
| Pressure | Autogenous (in autoclave) |
| Time | 12 hours |
Recent advancements in organic synthesis have led to the development of innovative routes for γ-butyrolactone production. One such method involves the direct and efficient synthesis from allylic alcohols. acs.org This process utilizes the synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org The key step is a radical hydrocarboxylation using a CO2 radical anion (CO2•–), generated from metal formates, followed by cyclization to form the lactone ring. acs.org This approach represents a significant development, offering a direct pathway from readily available precursors. acs.org
Another advanced strategy is the palladium-catalyzed heteroannulation of 1,3-dienes, which provides a route to α-alkylidene-γ-butyrolactones. science.gov This method is often highly regioselective and showcases the power of transition metal catalysis in constructing complex heterocyclic systems. science.gov
Controlling the stereochemistry during the synthesis of substituted γ-butyrolactones is of paramount importance, as the biological activity of such compounds is often dependent on their specific three-dimensional structure. Several powerful strategies have been developed for the stereoselective synthesis of this class of molecules.
[3+2] Annulation Reactions: A stereoselective synthesis of γ-butyrolactones can be achieved through the [3+2] annulation of allylic silanes with N-chlorosulfonyl isocyanate (CSI). nih.gov This method has been successfully applied in the enantioselective total synthesis of natural products like (+)-blastmycinone. nih.gov More recently, dual catalysis systems, such as a combination of a chiral N-heterocyclic carbene (NHC) and an iridium catalyst, have been used for the enantio- and diastereoselective [3+2] annulation of enals with allyl sources to afford α,β-disubstituted γ-butyrolactones. researchgate.net
Sequential Dialkylation: The enantioselective construction of quaternary carbon centers in γ-butyrolactones can be accomplished by the sequential dialkylation of chiral precursors, such as (S)-γ-[(trityloxy)methyl]-γ-butyrolactone. acs.org
Biocatalysis and Chemoenzymatic Routes: Biological methods, including the use of specific enzymes or recombinant microorganisms, offer highly selective routes to chiral lactones. nih.gov For example, chemo-enzymatic pathways starting from renewable resources like levoglucosenone (B1675106) have been developed to produce chiral epoxides, which are key precursors for enantiopure lactones. mdpi.com
Potential Biosynthetic Investigations
While the direct natural occurrence of this compound is not widely documented, the investigation of structurally similar, naturally occurring analogues provides valuable insights into potential biosynthetic pathways and biological relevance.
The γ-butyrolactone scaffold is a prevalent motif in numerous natural products. Several isomers and closely related analogues of this compound have been identified from natural sources. One such example is 5-(1-Hydroxyethyl)oxolan-2-one , a chiral compound that has been reported in Penicillium commune and investigated for its potential as an antifungal agent. biosynth.com The biological activity of this analogue was found to be stereoselective. biosynth.com The existence of these related compounds in nature suggests that biosynthetic pathways for creating hydroxyethyl-substituted lactone rings are present in certain organisms.
Enzymatic Synthesis and Biocatalytic Pathways
Currently, there is a notable absence of specific, publicly available scientific literature detailing the dedicated enzymatic synthesis or established biocatalytic pathways for the direct production of this compound. While the broader field of biocatalysis offers a variety of enzymatic reactions for the synthesis of lactones and other esters, including the use of lipases and other hydrolases, specific substrates and conditions for this particular compound are not well-documented. Future research may explore the use of engineered enzymes or novel biocatalytic cascades to achieve this synthesis.
Metabolomic Profiling in Biological Systems
A review of current metabolomic databases and scientific literature does not indicate that this compound is a commonly identified metabolite in biological systems. Metabolomic profiling, a comprehensive analysis of metabolites in a biological sample, has not specifically reported the presence of this compound in common model organisms or human studies. Therefore, no data is available on its potential biological roles, metabolic pathways it might be involved in, or its concentrations in various tissues or fluids. Further untargeted metabolomic studies could potentially identify this compound in specific biological contexts.
Chemical Reactivity and Transformation Studies of 3 2 Hydroxyethyl Oxolan 2 One
The chemical behavior of 3-(2-Hydroxyethyl)oxolan-2-one is characterized by the presence of two key functional groups: a primary alcohol and a γ-lactone ring. This structure allows for a variety of chemical transformations, including oxidation and reduction reactions, which can be directed at either functional group.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Hydroxyethyl Oxolan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the environment of each atom can be constructed.
One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Hydroxyethyl)oxolan-2-one is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen) and the magnetic anisotropy of the carbonyl group. Based on established chemical shift values for γ-butyrolactone and 2-hydroxyethyl moieties, the predicted ¹H NMR data are summarized below. chemicalbook.comchemicalbook.comchemicalbook.comoregonstate.edu
Predicted ¹H NMR Chemical Shifts for this compound Data table is based on predictive models and analysis of related structural fragments.
| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | -CH(CH₂)C=O | ~2.7 - 2.9 | multiplet | - |
| H4a / H4b | -CH₂CH₂O- | ~2.1 - 2.3 | multiplet | - |
| H5a / H5b | -OCH₂CH₂- | ~4.2 - 4.4 | multiplet | - |
| H6a / H6b | -CHCH₂CH₂OH | ~1.8 - 2.0 | multiplet | - |
| H7a / H7b | -CH₂CH₂OH | ~3.7 - 3.9 | triplet | ~6-7 |
| OH | -CH₂OH | Variable | singlet (broad) | - |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the lactone is characteristically found far downfield. huji.ac.ilhw.ac.uklibretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound Data table is based on predictive models and analysis of related structural fragments.
| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | Lactone Carbonyl | ~175 - 180 |
| C3 | Lactone Ring | ~40 - 45 |
| C4 | Lactone Ring | ~28 - 33 |
| C5 | Lactone Ring | ~65 - 70 |
| C6 | Side Chain | ~35 - 40 |
| C7 | Side Chain | ~60 - 65 |
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:
H3 with the two H4 protons and the two H6 protons.
H4 protons with H3 and the two H5 protons.
H6 protons with H3 and the two H7 protons.
H7 protons with the H6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond C-H correlation). It would be used to definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., H3 to C3, H4 protons to C4, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is vital for confirming the connectivity of the molecular fragments. Key expected correlations include:
Protons H5 and H4 to the carbonyl carbon C2.
Proton H3 to carbons C2, C5, and C6.
Protons H6 to carbons C3 and C7.
Protons H7 to carbon C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS measures molecular mass with very high precision, allowing for the determination of the elemental formula of a molecule. libretexts.org The theoretical monoisotopic mass of the neutral molecule C₆H₁₀O₃ is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). algimed.com In a typical ESI (Electrospray Ionization) experiment, the molecule would be observed as a protonated species, [M+H]⁺.
Calculated Exact Mass for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₆H₁₀O₃ | 130.06299 |
| Protonated Molecule [M+H]⁺ | C₆H₁₁O₃⁺ | 131.07032 |
Tandem MS (MS/MS) involves isolating a specific ion (e.g., the protonated molecule at m/z 131.07) and inducing it to fragment. Analyzing the resulting fragment ions provides valuable structural information. For γ-lactone derivatives with hydroxyl groups, a characteristic fragmentation pathway is the neutral loss of water. nih.govresearchgate.netresearchgate.net
Key predicted fragmentation pathways for protonated this compound include:
Neutral Loss of H₂O: The primary and most favored fragmentation is expected to be the elimination of a water molecule from the hydroxyethyl (B10761427) side chain, leading to a prominent fragment ion at m/z 113.06. nih.govresearchgate.net
Loss of the Side Chain: Cleavage of the bond between C3 and C6 could result in the loss of the hydroxyethyl group as a neutral species (C₂H₅O), or more likely, fragmentation leading to the γ-butyrolactone ring structure with a charge.
Ring Opening: Following protonation, the lactone ring can open, leading to a cascade of further fragmentations, including the loss of carbon monoxide (CO). researchgate.net
Predicted MS/MS Fragmentation of [C₆H₁₁O₃]⁺
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 131.07 | 113.06 | H₂O (18.01 Da) | Ion resulting from dehydration |
| 131.07 | 85.06 | C₂H₄O (44.03 Da) | Protonated γ-butyrolactone ring |
| 113.06 | 85.06 | CO (28.00 Da) | Subsequent loss from the dehydrated ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the substance. nih.gov By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information, including:
Confirmation of the covalent structure and connectivity.
Precise bond lengths and angles for the lactone ring and the hydroxyethyl side chain.
The conformation of the molecule in the solid state.
Details of intermolecular interactions, particularly the hydrogen bonding network involving the hydroxyl group, which dictates the crystal packing.
While the technique is considered essential for unambiguous stereochemical determination, specific crystallographic data for this compound are not widely published.
Hyphenated Analytical Techniques for Purity and Identity Confirmation
Hyphenated techniques, which couple a separation method with a detection method, are crucial for verifying the purity and confirming the identity of chemical compounds.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is well-suited for volatile and semi-volatile compounds. This compound, with a molecular weight of 130.14 g/mol , can be analyzed by GC-MS, potentially after derivatization of the polar hydroxyl group to improve thermal stability and peak shape. biosynth.com
The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions. The mass spectrometer fragments the molecule into smaller, charged ions, producing a unique mass spectrum that serves as a molecular fingerprint. The parent molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 130. Key fragmentation patterns would likely involve the loss of the hydroxyethyl side chain, water, or cleavage of the lactone ring.
Table 3: Predicted GC-MS Fragmentation Data for this compound
| m/z | Possible Fragment Ion | Interpretation |
|---|---|---|
| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 112 | [C₆H₈O₂]⁺ | Loss of H₂O |
| 85 | [C₄H₅O₂]⁺ | Cleavage of the side chain |
LC-MS is a powerful technique for the analysis of less volatile or thermally sensitive compounds. nih.gov Given the polarity of the hydroxyl group, LC-MS is an ideal method for the analysis of this compound. A reversed-phase liquid chromatography method would separate the compound from non-polar impurities.
The mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), would detect the compound as it elutes from the column. In positive ion mode, the expected species would be the protonated molecule [M+H]⁺ at m/z 131 or adducts with solvent ions like sodium [M+Na]⁺ at m/z 153. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Table 4: Expected LC-MS Analysis Parameters for this compound
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) (with formic acid) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ions | [M+H]⁺ (m/z 131.06), [M+Na]⁺ (m/z 153.05) |
Computational and Theoretical Chemistry Studies of 3 2 Hydroxyethyl Oxolan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT calculations can elucidate the electronic characteristics of 3-(2-Hydroxyethyl)oxolan-2-one by determining the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity.
Key electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net These parameters help in predicting the molecule's behavior in chemical reactions. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of γ-Butyrolactone Analogues
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.0 to 1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.0 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 3.5 to 4.5 D | Influences solubility and intermolecular interactions |
| Ionization Potential | 7.0 to 7.5 eV | Energy required to remove an electron |
Note: These values are illustrative and based on DFT calculations for related γ-butyrolactone structures.
The flexible side chain and the puckered five-membered ring of this compound allow it to adopt multiple conformations. Computational methods can be used to explore the potential energy surface and identify stable conformers. nih.gov Semi-empirical methods like PM3 and more accurate DFT methods (e.g., B3LYP/6-31G**) are often employed for these calculations. nih.gov
Table 2: Illustrative Conformational Analysis of a Substituted γ-Butyrolactone
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |
|---|---|---|---|
| 1 | 0.00 | C1-C2-C3-C4 ≈ 20° | Twisted-envelope conformation, side chain extended |
| 2 | 0.85 | C1-C2-C3-C4 ≈ -20° | Inverted twisted-envelope, side chain extended |
Note: The data is hypothetical and serves to illustrate the expected results of a conformational analysis.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating excitation energies and oscillator strengths. nih.govresearchgate.net
Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental NMR data. nih.gov This comparison helps in the structural elucidation and conformational assessment of the molecule in solution. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for a γ-Butyrolactone Analogue
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| C=O Stretch (IR) | 1780 cm⁻¹ | 1775 cm⁻¹ |
| ¹H NMR (C3-H) | 2.8 ppm | 2.7 ppm |
| ¹³C NMR (C=O) | 175 ppm | 177 ppm |
Note: This table presents plausible data to demonstrate the correlation between predicted and experimental values.
Molecular Dynamics Simulations for Conformational Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org MD simulations can model the conformational changes of this compound in different environments, such as in a solvent or interacting with a biological target. mdpi.com
By simulating the molecule's trajectory, MD can reveal the preferred conformations in solution, the flexibility of the lactone ring and the side chain, and the dynamics of intramolecular hydrogen bonding. tandfonline.com These simulations are particularly useful for understanding how the molecule behaves in a physiological environment.
Ligand-Based Pharmacophore Modeling (for mechanistic understanding)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a ligand-based pharmacophore model could be developed based on a set of known active and inactive analogues.
The resulting pharmacophore model would highlight key features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions. This model can provide a mechanistic understanding of how the molecule interacts with a biological target and can be used to virtually screen for other molecules with similar activity.
Structure-Activity Relationship (SAR) Modeling (mechanistic focus)
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, SAR studies could explore how modifications to the hydroxyethyl (B10761427) side chain or substitutions on the lactone ring affect its activity.
Computational SAR models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical model that predicts the activity of new compounds. This approach provides a mechanistic rationale for the observed activities and can guide the design of more potent and selective analogues. nih.gov
Biological Activities and Mechanistic Insights of 3 2 Hydroxyethyl Oxolan 2 One Excluding Human Clinical Data
Anticancer Potential
Modulation of Cellular Pathways Associated with Cancer Progression
Further research is required to determine if 3-(2-Hydroxyethyl)oxolan-2-one possesses any of the biological activities that were the focus of this intended article. At present, the scientific community has not published any findings on these specific aspects of this compound.
Preclinical Evaluation in Murine Models of Cancer
A comprehensive search of available scientific literature did not yield specific studies on the preclinical evaluation of this compound in murine models of cancer. However, to provide context, preclinical evaluation in murine models is a critical step in cancer research. These models are essential for understanding disease mechanisms and assessing the efficacy of new therapeutic agents before they are considered for human trials.
Murine xenograft models are frequently used tools in cancer research to understand disease pathogenesis and guide treatment options. nih.gov These models involve transplanting human-derived cancer cells (cell line-based xenografts or CDX) or whole patient-derived tumor tissue (patient-derived xenografts or PDX) into immunocompromised mice. nih.govnih.gov This allows for the in vivo study of tumor growth and the evaluation of novel anticancer agents. For instance, a study on a second-generation 2-Methoxyestradiol prodrug demonstrated its efficacy against Barrett's esophageal adenocarcinoma in a mouse xenograft model. nih.gov Such studies are crucial for determining the potential of a compound to inhibit tumor growth. nih.govnih.gov
Other Biological Interactions
Neuroprotective Effects (drawing on related compounds)
While direct studies on the neuroprotective effects of this compound are limited, research on its parent compound, γ-butyrolactone (GBL), and other related substances provides valuable insights. GBL is a prodrug for gamma-hydroxybutyric acid (GHB), a compound that has demonstrated tissue-protective effects in the brain. nih.gov
In a study using a rodent model of ischemic stroke (transient middle cerebral artery occlusion), GBL, along with GHB and 1,4-butanediol (B3395766) (1,4-BD), was shown to significantly reduce the volume of cerebral infarction. nih.gov This suggests that compounds within the γ-butyrolactone family may possess neuroprotective properties against focal cerebral ischemia. nih.gov
Table 1: Neuroprotective Effects of Related Compounds in a Rodent Stroke Model
| Compound | Effect on Infarct Volume | Animal Model |
|---|---|---|
| γ-Butyrolactone (GBL) | Significant reduction | Rat transient middle cerebral artery occlusion |
| γ-Hydroxybutyric acid (GHB) | Significant reduction | Rat transient middle cerebral artery occlusion |
Data sourced from a study on rodent focal cerebral ischemia. nih.gov
Biochemical Pathway Investigations (e.g., enzyme inhibition, receptor binding)
Specific data regarding the enzyme inhibition or receptor binding profile of this compound is not extensively detailed in the current body of scientific literature. However, investigations into the biochemical pathways of the broader γ-butyrolactone (GBL) class of compounds offer some perspective.
GBL is known to act as a prodrug, converting to GHB in the body. nih.gov GHB itself interacts with the central nervous system, and GBL administration has been shown to affect neurotransmitter levels. For example, GBL can elevate dopamine (B1211576) levels in the prefrontal cortex and striatum of rats. nih.gov The accumulation of dopamine in the prefrontal cortex induced by GBL appears to be sensitive to the availability of tyrosine, a precursor to dopamine. nih.gov
The concept of receptor binding is fundamental in pharmacology. Assays are designed to measure the affinity of a ligand (like a drug or a chemical compound) for a specific receptor. nih.govenv.go.jp These assays, often using radiolabeled ligands, are crucial for characterizing the interaction between a compound and its biological target. nih.govnih.gov While no specific receptor binding data for this compound was identified, a commercial source suggests that certain isomers of the compound may exhibit binding affinity for γ-butyrolactone receptors involved in bacterial quorum-sensing pathways.
Similarly, enzyme inhibition studies are critical for understanding a compound's mechanism of action. nih.govnih.gov These studies determine whether a compound can block the activity of a specific enzyme, which can be a therapeutic target for various diseases, including cancer. nih.gov For instance, derivatives of 2-(2-hydroxyethyl)piperazine have been synthesized and evaluated as inhibitors of human carbonic anhydrases, enzymes implicated in several diseases. nih.gov
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1,4-Butanediol (1,4-BD) |
| 2-(2-Hydroxyethyl)piperazine |
| 2-Methoxyestradiol |
| This compound |
| Dopamine |
| Gamma-butyrolactone (GBL) |
| Gamma-hydroxybutyric acid (GHB) |
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. The utility of 3-(2-Hydroxyethyl)oxolan-2-one as a building block stems from its bifunctional nature, containing both an electrophilic lactone ring and a nucleophilic primary alcohol. This dual reactivity allows for a wide range of chemical transformations.
The core structure, a substituted tetrahydrofuran, is a common motif in a vast number of natural products and biologically active molecules, including lignans and polyether ionophores. These compounds exhibit a diverse spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. The prevalence of the tetrahydrofuran ring in these important molecules has driven significant research into methods for their stereoselective synthesis.
The functional groups of this compound allow it to serve as a versatile precursor:
The lactone ring is susceptible to nucleophilic attack and ring-opening reactions, which can be used to introduce new functionalities and build molecular complexity.
The primary hydroxyl group can be a site for oxidation to an aldehyde or carboxylic acid, reduction, or substitution reactions such as esterification and alkylation.
This versatility enables chemists to use this compound as a starting point for the synthesis of a diverse array of more complex target molecules.
Precursor for Biodegradable Polyesters via Caprolactones
This compound has been identified as a precursor for the synthesis of caprolactones. Caprolactones, particularly ε-caprolactone, are significant monomers in the production of biodegradable polyesters like polycaprolactone (PCL). PCL is a material of great interest for biomedical applications, including controlled drug release systems and scaffolds for tissue engineering, due to its biocompatibility and degradability.
The conversion of the γ-butyrolactone framework (a five-membered ring) of this compound to a caprolactone (a six-membered ring) involves a ring expansion reaction. While this specific pathway is noted, it is important to recognize that the primary industrial route for producing ε-caprolactone involves the Baeyer-Villiger oxidation of cyclohexanone. mdpi.com The synthesis of caprolactones from this compound likely represents a more specialized route, potentially for creating substituted caprolactones where the hydroxyethyl (B10761427) side chain is modified prior to ring expansion.
Role as a Solvent in Chemical Reactions
Solvents play a critical role in chemical reactions by dissolving reactants and reagents, thereby facilitating their interaction. Solvents are broadly classified based on their polarity (polar or non-polar) and their ability to donate protons (protic or aprotic). libretexts.org
Polar solvents possess large dipole moments and high dielectric constants.
Protic solvents can donate protons (H⁺) because they contain bonds such as O-H or N-H and can participate in hydrogen bonding. masterorganicchemistry.com
Aprotic solvents lack O-H or N-H bonds and thus cannot donate protons. masterorganicchemistry.comhbm4eu.eu
While some commercial sources have classified this compound as a medium polar aprotic solvent, its chemical structure dictates otherwise. The presence of the primary hydroxyl (-OH) group makes it a polar protic solvent . The carbonyl group of the lactone and the ether oxygen create a significant dipole moment, rendering the molecule polar. The hydroxyl group allows it to act as a hydrogen-bond donor. As a polar protic solvent, it would be effective at stabilizing ions in solution, which can influence the mechanism and rate of certain reactions, particularly nucleophilic substitutions. libretexts.org
Role as a Substrate in Catalyzed Organic Transformations
While there is no evidence of this compound acting as a catalyst itself, its bifunctional structure makes it an excellent substrate for several fundamental organic transformations that are typically facilitated by external catalysts. The two reactive sites, the alcohol and the lactone, can be targeted in various catalyzed reactions.
| Transformation | Reactive Site | Description |
|---|---|---|
| Hydrogenation | Lactone (carbonyl group) | Catalytic hydrogenation, typically using transition metal catalysts (e.g., Ru, Rh), can reduce the lactone to the corresponding diol (1,4-butanediol with a hydroxyethyl substituent). |
| Esterification | Hydroxyl group | The primary alcohol can react with carboxylic acids or their derivatives in the presence of an acid catalyst (Fischer esterification) or coupling agents (e.g., DCC/DMAP) to form esters. rug.nljocpr.com |
| Alkylation | Hydroxyl group | The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where it is first deprotonated with a base and then reacted with an alkyl halide. |
Hydrogenation: This is a reduction reaction that typically involves the addition of hydrogen (H₂) across a functional group in the presence of a metal catalyst. In the case of this compound, the ester bond within the lactone ring can be reduced. This catalytic hydrogenation would cleave the ring to produce a diol, specifically 3-(2-hydroxyethyl)butane-1,4-diol. This transformation converts the cyclic ester into a linear polyol, which can be a useful building block for polymers like polyurethanes.
Esterification: The primary hydroxyl group of the molecule is readily available for esterification. This reaction involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. rug.nl Alternatively, modern methods use coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP). jocpr.com This transformation is crucial for attaching various functional groups to the molecule via an ester linkage.
Alkylation: The hydroxyl group can also undergo alkylation to form an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl groups, modifying the compound's solubility, reactivity, and steric properties.
Environmental Fate and Degradation Studies of 3 2 Hydroxyethyl Oxolan 2 One
Biodegradation Pathways and Products in Environmental Systems
The biodegradation of 3-(2-Hydroxyethyl)oxolan-2-one is anticipated to proceed through two primary pathways: hydrolysis of the lactone ring and oxidation of the hydroxyethyl (B10761427) side chain.
The initial and most significant step in the biodegradation of lactones in the environment is the hydrolysis of the ester bond. wikipedia.orgquimicaorganica.orgyoutube.com This process can occur both abiotically and biotically, catalyzed by esterase enzymes produced by a wide range of microorganisms. nih.govresearchgate.netnih.gov For this compound, this would result in the opening of the oxolan-2-one ring to form the corresponding hydroxy acid: 4-hydroxy-2-(2-hydroxyethyl)butanoic acid. This reaction is analogous to the hydrolysis of γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB), a process that occurs under physiological conditions.
Following ring-opening, the resulting linear hydroxy acids are expected to be readily biodegradable. Microorganisms can further metabolize these compounds through pathways such as beta-oxidation, ultimately leading to carbon dioxide and water under aerobic conditions.
The hydroxyethyl side chain is also susceptible to microbial degradation. Studies on other hydroxyethyl-containing compounds have shown that microorganisms can oxidize the primary alcohol group. This process would likely convert the hydroxyethyl group of this compound, or its hydrolyzed form, into a carboxylic acid, forming intermediate metabolites that can enter central metabolic pathways.
Based on studies of analogous compounds, the biodegradation of this compound can be expected to be carried out by a diverse range of bacteria and fungi present in soil and water. For instance, various species of Enterobacter have been shown to degrade bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a compound also possessing hydroxyethyl and ester functionalities. nih.govresearchgate.net
Table 1: Inferred Biodegradation Products of this compound
| Initial Compound | Primary Biodegradation Product (via Hydrolysis) | Subsequent Metabolites |
| This compound | 4-hydroxy-2-(2-hydroxyethyl)butanoic acid | Further oxidized and fragmented organic acids |
Environmental Persistence and Transformation in Aqueous and Soil Matrices
The environmental persistence of this compound is expected to be low to moderate. Its water miscibility, a characteristic of GBL, suggests that it will be mobile in aqueous environments and potentially leach through soil profiles. wikipedia.org
In aqueous systems, the primary transformation process is likely to be hydrolysis of the lactone ring, forming the more water-soluble 4-hydroxy-2-(2-hydroxyethyl)butanoic acid. The rate of hydrolysis is dependent on pH and temperature, with faster degradation occurring under alkaline conditions. nih.gov Biodegradation will also play a crucial role in its removal from water, especially in microbially active environments.
In soil, this compound is expected to be susceptible to microbial degradation. Its potential for sorption to soil particles is likely low due to its water solubility. Therefore, leaching to groundwater could be a concern in soils with low microbial activity. However, given that GBL is considered readily biodegradable, it is anticipated that this compound will also be effectively removed in most soil environments. ko-tropfen-kaufen.comcdhfinechemical.com
Table 3: Summary of Inferred Environmental Fate of this compound
| Environmental Compartment | Key Degradation Processes | Expected Persistence |
| Surface Water | Biodegradation, Photodegradation, Hydrolysis | Low |
| Soil | Biodegradation, Hydrolysis | Low to Moderate |
| Groundwater | Hydrolysis, Slower Biodegradation | Potentially more persistent |
Q & A
Q. What analytical techniques are recommended for structural confirmation of 3-(2-Hydroxyethyl)oxolan-2-one?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HRMS). For stereochemical determination, X-ray crystallography or circular dichroism (CD) spectroscopy is essential. Reference standards from natural sources (e.g., Zingiber officinale rhizomes) can aid in comparative spectral analysis . Handling precautions, such as avoiding electrostatic charge and using inert atmospheres, should be followed during sample preparation .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Key strategies include:
- Catalyst selection : Use enantioselective catalysts (e.g., chiral Lewis acids) to control stereochemistry.
- Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency.
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, followed by 25°C for quenching) minimizes side reactions.
Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Intermediate characterization with thin-layer chromatography (TLC) is critical .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis. Desiccants like silica gel should be used to avoid moisture absorption .
- Safety : Use chemical fume hoods for weighing and dispensing. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Stereochemical variations (e.g., R vs. S configurations) significantly alter bioactivity. For example:
- (3R,4R)-isomers : Exhibit higher binding affinity to γ-butyrolactone receptors in bacterial quorum-sensing pathways .
- (3S,4S)-isomers : Demonstrate enhanced antioxidant activity in in vitro radical scavenging assays (e.g., DPPH, ABTS) due to optimized hydroxyl group orientation .
Computational modeling (e.g., molecular docking with AutoDock Vina) and chiral HPLC separation are used to correlate structure-activity relationships .
Q. What role does this compound play in bacterial γ-butyrolactone signaling pathways?
- Methodological Answer : This compound acts as a precursor for virginiae-butanolide (VB) autoregulators in Streptomyces species. Key steps include:
- Enzymatic reduction : The enzyme (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one:NADP+ oxidoreductase stereospecifically reduces the substrate to form (S)-configured hydroxyl groups, essential for signaling .
- Gene regulation : VB derivatives bind to transcriptional repressors (e.g., BarA in Streptomyces virginiae), triggering antibiotic biosynthesis. Knockout mutants and luciferase reporter assays validate these interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Sample purity : Impurities >2% (e.g., detected via GC-MS) can skew bioassay results. Implement rigorous quality control (QC) protocols .
- Assay conditions : Standardize in vitro models (e.g., cell lines, incubation times) across studies. For antioxidant assays, normalize results to Trolox equivalents to improve comparability .
- Metabolic variability : Use isotopic labeling (e.g., ¹³C-tracing) to track compound degradation in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
